Cas no 922496-77-3 (5-Adamantan-1-yl-2-amino-5-(4-methoxy-phenyl)-3,5-dihydro-imidazol-4-one)
5-Adamantan-1-yl-2-amino-5-(4-methoxy-phenyl)-3,5-dihydro-imidazol-4-one Chemical and Physical Properties
Names and Identifiers
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- 5-Adamantan-1-yl-2-amino-5-(4-methoxy-phenyl)-3,5-dihydro-imidazol-4-one
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- Inchi: 1S/C21H27N3O2/c1-24-18(25)21(23-19(24)22,16-3-5-17(26-2)6-4-16)20-10-13-7-14(11-20)9-15(8-13)12-20/h3-6,13-15H,7-12H2,1-2H3,(H2,22,23)
- InChI Key: BGCGXOOJJMGOQV-UHFFFAOYSA-N
- SMILES: O=C1N(C(N)=NC1(C1C=CC(OC)=CC=1)C12CC3CC(CC(C3)C1)C2)C
5-Adamantan-1-yl-2-amino-5-(4-methoxy-phenyl)-3,5-dihydro-imidazol-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1294415-1mg |
5-Adamantan-1-yl-2-amino-5-(4-methoxy-phenyl)-3,5-dihydro-imidazol-4-one |
922496-77-3 | 95% | 1mg |
$240 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1294415-5mg |
5-Adamantan-1-yl-2-amino-5-(4-methoxy-phenyl)-3,5-dihydro-imidazol-4-one |
922496-77-3 | 95% | 5mg |
$780 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1294415-25mg |
5-Adamantan-1-yl-2-amino-5-(4-methoxy-phenyl)-3,5-dihydro-imidazol-4-one |
922496-77-3 | 95% | 25mg |
$3100 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1294415-100mg |
5-Adamantan-1-yl-2-amino-5-(4-methoxy-phenyl)-3,5-dihydro-imidazol-4-one |
922496-77-3 | 95% | 100mg |
$9920 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1294415-5mg |
5-Adamantan-1-yl-2-amino-5-(4-methoxy-phenyl)-3,5-dihydro-imidazol-4-one |
922496-77-3 | 95% | 5mg |
$780 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1294415-100mg |
5-Adamantan-1-yl-2-amino-5-(4-methoxy-phenyl)-3,5-dihydro-imidazol-4-one |
922496-77-3 | 95% | 100mg |
$9920 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1294415-25mg |
5-Adamantan-1-yl-2-amino-5-(4-methoxy-phenyl)-3,5-dihydro-imidazol-4-one |
922496-77-3 | 95% | 25mg |
$3100 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1294415-1mg |
5-Adamantan-1-yl-2-amino-5-(4-methoxy-phenyl)-3,5-dihydro-imidazol-4-one |
922496-77-3 | 95% | 1mg |
$240 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1294415-25mg |
5-Adamantan-1-yl-2-amino-5-(4-methoxy-phenyl)-3,5-dihydro-imidazol-4-one |
922496-77-3 | 95% | 25mg |
$3100 | 2025-02-25 | |
| eNovation Chemicals LLC | Y1294415-100mg |
5-Adamantan-1-yl-2-amino-5-(4-methoxy-phenyl)-3,5-dihydro-imidazol-4-one |
922496-77-3 | 95% | 100mg |
$9920 | 2025-02-25 |
5-Adamantan-1-yl-2-amino-5-(4-methoxy-phenyl)-3,5-dihydro-imidazol-4-one Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 5-Adamantan-1-yl-2-amino-5-(4-methoxy-phenyl)-3,5-dihydro-imidazol-4-one
Introduction to 5-Adamantan-1-yl-2-amino-5-(4-methoxy-phenyl)-3,5-dihydro-imidazol-4-one (CAS No. 922496-77-3) and Its Emerging Applications in Chemical Biology
The compound 5-Adamantan-1-yl-2-amino-5-(4-methoxy-phenyl)-3,5-dihydro-imidazol-4-one (CAS No. 922496-77-3) represents a fascinating intersection of structural complexity and biological activity, making it a subject of significant interest in the field of chemical biology. Its unique structural framework, featuring an adamantanyl moiety combined with a substituted imidazolone core, positions it as a versatile scaffold for the development of novel bioactive molecules.
The adamantanyl group, known for its rigid and lipophilic properties, contributes to the compound's stability and solubility, enhancing its potential for biological interactions. This structural feature is particularly valuable in drug design, where metabolic stability and membrane permeability are critical factors. The presence of the 4-methoxy-phenyl substituent further modulates the electronic and steric properties of the molecule, enabling fine-tuning of its pharmacological profile.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between this compound and biological targets. Studies suggest that the 5-(4-methoxy-phenyl)-3,5-dihydro-imidazol-4-one core exhibits significant binding affinity to certain enzymes and receptors, making it a promising candidate for therapeutic intervention. Specifically, preliminary investigations have highlighted its potential in modulating pathways associated with inflammation and neurodegeneration.
The 2-amino group in the molecule serves as a versatile handle for further chemical modifications, allowing for the synthesis of derivatives with enhanced specificity or altered pharmacokinetic properties. This adaptability has spurred interest among medicinal chemists who are exploring its utility in fragment-based drug discovery programs. The combination of these structural elements not only enhances the compound's potential as a lead molecule but also opens up avenues for exploring structure-activity relationships (SAR) in complex biological systems.
In light of recent publications, researchers have begun to investigate the compound's role in modulating immune responses. The rigid adamantanyl group is hypothesized to stabilize protein-protein interactions involving cytokine receptors, thereby influencing signaling cascades critical for immune regulation. Furthermore, the methoxy-substituted phenyl ring may engage in hydrophobic interactions with aromatic pockets in target proteins, contributing to high-affinity binding.
The synthesis of 5-Adamantan-1-yl-2-amino-5-(4-methoxy-phenyl)-3,5-dihydro-imidazol-4-one has been optimized using multi-step organic transformations, leveraging modern catalytic methods to improve yield and purity. These synthetic strategies align with green chemistry principles, minimizing waste and reducing environmental impact. The compound's robustness under various conditions has also made it suitable for large-scale production, ensuring its availability for further research and development.
As our understanding of molecular recognition continues to evolve, so too does the potential of this compound. Its unique combination of structural features makes it an attractive candidate for exploring novel therapeutic modalities. Whether through targeted inhibition of disease-causing enzymes or modulation of cellular communication pathways, 5-(4-methoxy-phenyl)-3,5-dihydro-imidazol-4-one holds promise as a cornerstone in the development of next-generation bioactive molecules.
The integration of high-throughput screening technologies with computational modeling has accelerated the process of identifying promising candidates like this one. By leveraging machine learning algorithms to predict binding affinities and toxicity profiles, researchers can prioritize compounds more efficiently. This approach not only saves time but also reduces costs associated with traditional trial-and-error methodologies.
Future studies are likely to delve deeper into understanding the mechanistic basis of the compound's biological effects. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy will be instrumental in elucidating its three-dimensional structure and how it interacts with biological targets at an atomic level. Such insights will be crucial for designing derivatives with improved efficacy and reduced side effects.
The versatility of adamantan derivatives extends beyond their use as pharmacophores; they also find applications as stabilizers in pharmaceutical formulations due to their resistance to hydrolysis and oxidation. This property makes them valuable additives in drug formulations intended for long-term storage or delivery in challenging environments.
The role of methoxy-substituted aromatic rings in medicinal chemistry cannot be overstated. These groups often enhance binding affinity by participating in π-stacking interactions or by forming hydrogen bonds with polar residues on protein surfaces. The presence of such substituents in 5-(4-methoxy-phenyl)-3,5-dihydro-imidazol-4-one underscores its potential as a scaffold for developing molecules with high selectivity towards specific biological targets.
In conclusion, 5-adamantan-l -1 -y l -2 -a min o - 5 - ( 4 -m e tho x y - p h e n y l ) - 3 , 5 -d i h y d ro - i m i d az o l - 4 -o n e ( C A S N o .922496 -7 7 -3 ) stands out as a remarkable compound with broad applicability across multiple domains of chemical biology and drug discovery. Its unique structural attributes combined with promising preliminary biological data make it a compelling subject for further investigation into novel therapeutic interventions.
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